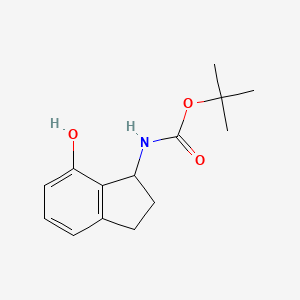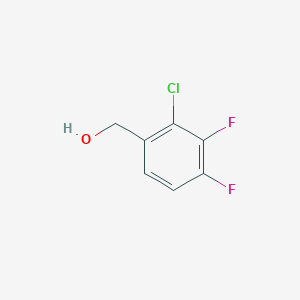
2-Chloro-3,4-difluorobenzyl alcohol
Overview
Description
“2-Chloro-3,4-difluorobenzyl alcohol” is a chemical compound. It is an organic compound in which a hydrogen atom of an aliphatic carbon is replaced with a hydroxyl group . The structure of benzene (3 conjugated π bonds) allows benzene and its derived products to be useful in fields such as health, laboratory synthesis, and other applications .
Synthesis Analysis
The synthesis of “2-Chloro-3,4-difluorobenzyl alcohol” could potentially involve the use of benzene and its derivatives. Benzene, an organic aromatic compound, has a structure that allows it and its derived products to be useful in fields such as health, laboratory synthesis, and other applications .Molecular Structure Analysis
The molecular formula of “2-Chloro-3,4-difluorobenzyl alcohol” is C7H6F2O . It consists of two parts; one containing the alkyl group and the other containing functional group hydroxyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-3,4-difluorobenzyl alcohol” are mainly due to the presence of the hydroxyl group . Alcohols generally have higher boiling points in comparison to other hydrocarbons having equal molecular masses. This is due to the presence of intermolecular hydrogen bonding between hydroxyl groups of alcohol molecules . The solubility of alcohol in water is governed by the hydroxyl group present .Scientific Research Applications
Rotational Spectroscopy and Atropisomerism
The study of 2-Chloro-3,4-difluorobenzyl alcohol and related derivatives has provided significant insights into their structural characteristics and dynamics. For instance, research on the rotational spectra of 3,4-difluorobenzyl alcohol revealed the effects of ring fluorination on its transient atropisomerism, indicating a specific orientation of the hydroxyl group and a tunneling motion of the CH2OH group, which connects two equivalent minima across the aromatic ring. This phenomenon highlights the compound's unique stereochemical behavior and its potential applications in understanding molecular dynamics and interactions (Evangelisti et al., 2013).
Photocatalytic Oxidation
The photocatalytic properties of titanium dioxide (TiO2) have been explored using benzyl alcohol derivatives, including 2-Chloro-3,4-difluorobenzyl alcohol, for the selective oxidation of these alcohols into their corresponding aldehydes under visible light irradiation. This research underscores the potential of using 2-Chloro-3,4-difluorobenzyl alcohol in green chemistry applications, particularly in the development of efficient photocatalytic systems for organic synthesis and environmental remediation (Higashimoto et al., 2009).
Biocatalytic Preparation and Asymmetric Catalysis
Biocatalysis offers a sustainable alternative for producing chiral intermediates and compounds. Research involving the bioreduction of ketones to produce optically active alcohols, such as derivatives of 2-Chloro-3,4-difluorobenzyl alcohol, has demonstrated the potential of these compounds in asymmetric catalysis. These optically active alcohols can serve as crucial intermediates in synthesizing various pharmaceutical and fine chemical products, highlighting the compound's role in facilitating enantioselective synthesis (Busto et al., 2006).
Enzymatic Synthesis of Chiral Intermediates
The enzymatic process development for synthesizing (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol demonstrates the high efficiency and environmental sustainability of using biocatalysts. This process highlights the compound's significance as a chiral intermediate for pharmaceutical applications, particularly in synthesizing Ticagrelor, a medication used for treating acute coronary syndromes. The high yield, enantiomeric excess, and simple extraction process underscore the potential of 2-Chloro-3,4-difluorobenzyl alcohol derivatives in industrial biotechnology (Guo et al., 2017).
Safety and Hazards
properties
IUPAC Name |
(2-chloro-3,4-difluorophenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2O/c8-6-4(3-11)1-2-5(9)7(6)10/h1-2,11H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MASVYDIBDJYTMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CO)Cl)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-3,4-difluorophenyl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



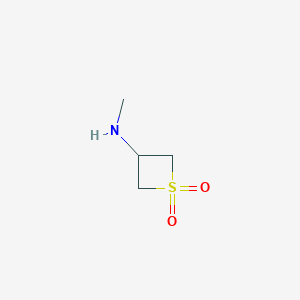
![1,1-Difluorospiro[2.5]octan-6-amine](/img/structure/B3110091.png)
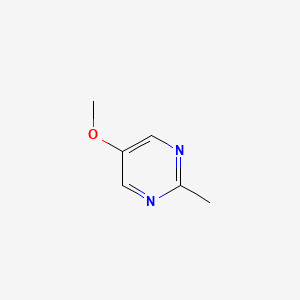
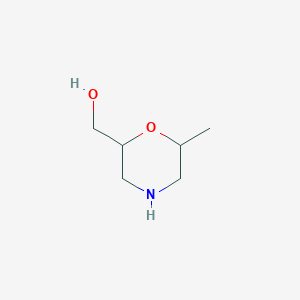
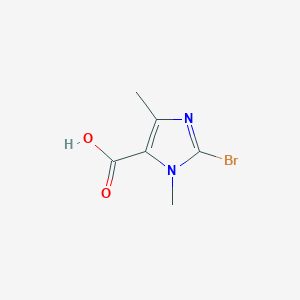
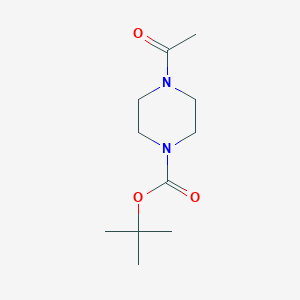
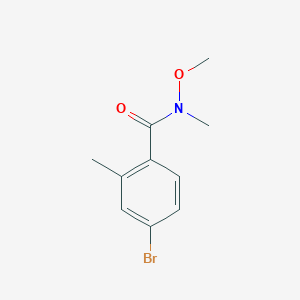


![7-Methoxyspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3110132.png)

![6-({[(Prop-2-en-1-yl)oxy]carbonyl}amino)hexanoic acid](/img/structure/B3110143.png)
